REACTION_CXSMILES
|
[Cl:1][C:2](Cl)(Cl)[C:3]([Cl:7])=[C:4](Cl)[Cl:5].[CH3:10][NH:11][NH2:12].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:10][N:11]1[C:2]([Cl:1])=[C:3]([Cl:7])[C:4]([Cl:5])=[N:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=C(Cl)Cl)Cl)(Cl)Cl
|
Name
|
methyl hydrazine
|
Quantity
|
94.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
methyl hydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained in the range of about 50° to about 60° C. by the use of external cooling
|
Type
|
CUSTOM
|
Details
|
was carefully heated first to about 60° C.
|
Type
|
CUSTOM
|
Details
|
gradually to about 85° to 90° C
|
Type
|
CUSTOM
|
Details
|
degassing
|
Type
|
CUSTOM
|
Details
|
the heat source was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with about 500 ml ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
ADDITION
|
Details
|
The organic layer (containing the product)
|
Type
|
WASH
|
Details
|
was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovac
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 275 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |